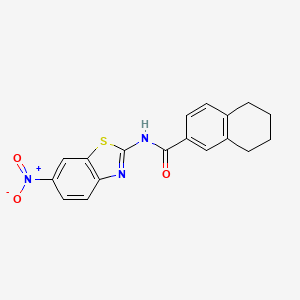

![molecular formula C7H5BrIN3O B2954307 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine CAS No. 2094638-75-0](/img/structure/B2954307.png)

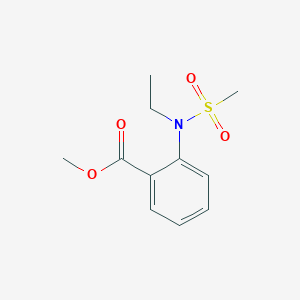

6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 2094638-75-0 . It has a molecular weight of 353.94 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine is1S/C7H5BrIN3O/c1-13-7-5(9)6-10-2-4(8)3-12(6)11-7/h2-3H,1H3 . This code represents the molecular structure of the compound, indicating the presence of bromine, iodine, nitrogen, and oxygen atoms in the molecule . Physical And Chemical Properties Analysis

6-Bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine is a powder that is stored at room temperature . It has a molecular weight of 353.94 .Aplicaciones Científicas De Investigación

Synthesis and Antiviral Activity

A study by Saxena et al. (1990) explored the synthesis of pyrazolo[3,4-d]pyrimidine analogues, demonstrating potential antiviral activities against human cytomegalovirus and herpes simplex virus type 1. This research underlines the compound's utility in developing antiviral agents (Saxena, Coleman, Drach, & Townsend, 1990).

Chemical Synthesis Improvement

Catalano et al. (2015) developed a phenoxide leaving group SNAr strategy for the facile preparation of pyrazolo[1,5-a]pyrimidines, highlighting the compound's role in improving synthetic routes for chemical synthesis. This method offers an advancement over prior techniques, especially when incorporating multiple unique substituents (Catalano, Gaitonde, Beesu, Leivers, & Shotwell, 2015).

Corrosion Control in Ferrous Alloys

Research by Mahgoub et al. (2010) identified heterocyclic compounds, including pyrazolo[1,5-c]pyrimidine derivatives, as effective corrosion inhibitors for carbon steel in cooling water systems. This study signifies the compound's potential in industrial applications to protect metals from corrosion (Mahgoub, Abd‐El‐Nabey, & El-Samadisy, 2010).

X-Ray Analysis and Structural Elucidation

A study by Clayton et al. (1980) utilized X-ray analysis to elucidate the structure of ethoxycarbonyl and ethyl-substituted pyrazolo[1,5-a]pyrimidines, contributing to a deeper understanding of such compounds' chemical structures (Clayton, Rogers, Smith, Stevenson, & King, 1980).

Fluorescent Probe Development

Castillo et al. (2018) reported on the synthesis of functional fluorophores based on pyrazolo[1,5-a]pyrimidines, suggesting their application as fluorescent probes for detecting biologically or environmentally relevant species. This indicates the compound's relevance in bioimaging and environmental monitoring (Castillo, Tigreros, & Portilla, 2018).

Propiedades

IUPAC Name |

6-bromo-3-iodo-2-methoxypyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrIN3O/c1-13-7-5(9)6-10-2-4(8)3-12(6)11-7/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXICRCBTWBIKHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C=C(C=NC2=C1I)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrIN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

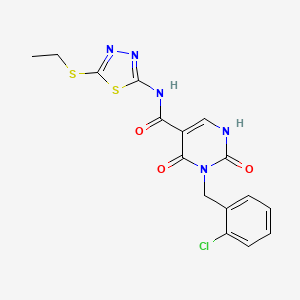

![N-[(4-Tert-butylphenyl)-cyanomethyl]-2-methylsulfonylpropanamide](/img/structure/B2954225.png)

![3-Benzo[1,3]dioxol-5-YL-piperazine-1-carboxylic acid tert-butyl ester](/img/no-structure.png)

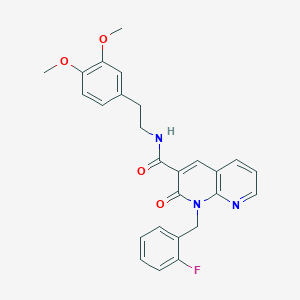

![1-(4-Chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)urea](/img/structure/B2954234.png)

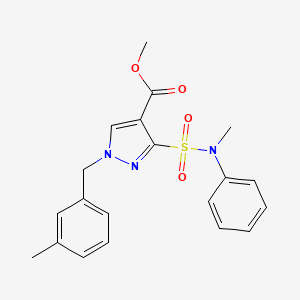

![Methyl 2-[(2,5-dichlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2954236.png)

![3-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)-methylamino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2954242.png)

![4-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxy}butanoic acid](/img/structure/B2954244.png)